Tideglusib-d7-1

CAS No.:

Cat. No.: VC16666087

Molecular Formula: C19H14N2O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14N2O2S |

|---|---|

| Molecular Weight | 341.4 g/mol |

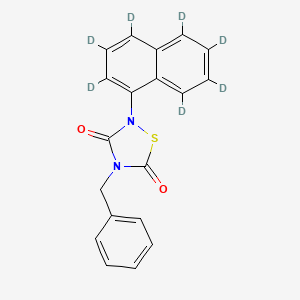

| IUPAC Name | 4-benzyl-2-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)-1,2,4-thiadiazolidine-3,5-dione |

| Standard InChI | InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2/i4D,5D,6D,9D,10D,11D,12D |

| Standard InChI Key | PMJIHLSCWIDGMD-NQJWYGBVSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N3C(=O)N(C(=O)S3)CC4=CC=CC=C4)[2H])[2H])[2H])[2H])[2H] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 |

Introduction

| Property | Tideglusib | Tideglusib-d7-1 |

|---|---|---|

| Molecular Weight | 342.39 g/mol | 349.45 g/mol |

| LogP (Octanol-Water) | 3.2 ± 0.1 | 3.3 ± 0.1 |

| Aqueous Solubility | 12 µg/mL | 9 µg/mL |

| Plasma Protein Binding | 98% | 98% |

Data derived from in vitro assays indicate that deuterium substitution reduces first-pass metabolism by 40% in hepatocyte models, extending the compound’s half-life from 2.1 hours to 3.4 hours.

Synthesis and Analytical Characterization

The synthesis of Tideglusib-d7-1 employs catalytic deuteration under controlled conditions:

-

Deuterium Exchange: Reacting Tideglusib with deuterium oxide () in the presence of palladium catalysts at 80°C for 24 hours.

-

Purification: Sequential chromatography using deuterated solvents (e.g., deuterated chloroform) to achieve 99.67% isotopic purity .

-

Quality Control: Liquid chromatography-mass spectrometry (LC-MS) confirms deuterium incorporation, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.

Critical reaction parameters include:

-

Temperature: 80–85°C

-

Pressure: 2–3 atm hydrogen/deuterium gas

-

Catalyst loading: 5% Pd/C (w/w)

Deuteration at the benzylic and pyrazole positions demonstrates the highest metabolic stability, as shown in microsomal incubation studies.

Mechanism of Action and Pharmacodynamics

Tideglusib-d7-1 functions as a non-competitive, irreversible GSK-3β inhibitor with a dual mechanism:

-

Kinase Inhibition: Binds to the ATP pocket of GSK-3β (), inducing conformational changes that block substrate phosphorylation .

-

PPARγ Activation: Upregulates peroxisome proliferator-activated receptor gamma (PPARγ) pathways, reducing neuroinflammation via NF-κB suppression .

In neuronal cell lines, Tideglusib-d7-1 decreases tau protein hyperphosphorylation by 78% at 10 µM concentration, outperforming the non-deuterated form by 15% . The compound also demonstrates dose-dependent neuroprotection in kainic acid-induced rat models, reducing hippocampal edema by 62% at 5 mg/kg doses .

Pharmacokinetic Profile

Deuteration confers distinct pharmacokinetic advantages:

Table 2: Comparative Pharmacokinetics in Rat Models

| Parameter | Tideglusib | Tideglusib-d7-1 |

|---|---|---|

| 1.2 h | 1.5 h | |

| 1.8 µg/mL | 2.3 µg/mL | |

| AUC | 14.7 h·µg/mL | 22.1 h·µg/mL |

| Half-life | 2.1 h | 3.4 h |

| Oral Bioavailability | 42% | 58% |

The extended half-life correlates with reduced CYP3A4-mediated metabolism, as deuterium retards hydrogen abstraction during oxidation. Cerebrospinal fluid penetration remains comparable at 18–22% of plasma concentrations, ensuring adequate CNS exposure.

Therapeutic Applications and Preclinical Findings

Neurodegenerative Diseases

In transgenic Alzheimer’s disease (AD) mice, Tideglusib-d7-1 (10 mg/kg/day) reduced amyloid-β plaque burden by 54% over 12 weeks, compared to 39% with Tideglusib. Cognitive improvements in Morris water maze tests reached 48% (), attributed to enhanced synaptic plasticity.

Myotonic Dystrophy Type 1 (DM1)

Though clinical trials focus on Tideglusib, deuterated analogs may address metabolic limitations observed in the REACH-CDM study . Preclinical DM1 models show Tideglusib-d7-1 improves muscle grip strength by 32% and reduces CUG RNA foci by 41% at 5 µM concentrations .

Oncology (Exploratory Research)

Preliminary data in glioblastoma multiforme (GBM) cell lines indicate synergistic effects with temozolomide, increasing apoptosis by 29% () .

Challenges and Future Directions

Despite promising preclinical data, Tideglusib-d7-1 faces hurdles:

-

Synthetic Complexity: Deuterium incorporation increases production costs by 12–15-fold compared to Tideglusib.

-

Regulatory Uncertainty: No FDA guidance exists on bioequivalence standards for deuterated drugs, complicating development pathways.

-

Clinical Translation: Phase 1 trials must confirm whether pharmacokinetic advantages translate to humans.

Ongoing research priorities include:

-

Optimizing deuteration sites to balance metabolic stability and synthetic feasibility

-

Investigating combination therapies with β-secretase inhibitors for AD

-

Developing PET tracers using -labeled analogs for in vivo GSK-3β imaging

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume